molecular formula C13H12O3S B14866996 5-(2,6-Dimethoxyphenyl)thiophene-2-carbaldehyde

5-(2,6-Dimethoxyphenyl)thiophene-2-carbaldehyde

Cat. No.: B14866996
M. Wt: 248.30 g/mol
InChI Key: DCQLOTKCCOHZFU-UHFFFAOYSA-N
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Description

5-(2,6-Dimethoxyphenyl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives. It is characterized by the presence of a thiophene ring substituted with a 2,6-dimethoxyphenyl group and an aldehyde functional group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethoxyphenyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is reacted with a Vilsmeier reagent (formed from DMF and POCl3) to introduce the formyl group at the 2-position of the thiophene ring . Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,6-dimethoxyphenyl is coupled with a halogenated thiophene under palladium catalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Vilsmeier-Haack reaction is favored due to its simplicity and high yield. The reaction conditions are optimized to ensure maximum efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethoxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)

Major Products Formed

Scientific Research Applications

5-(2,6-Dimethoxyphenyl)thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,6-Dimethoxyphenyl)thiophene-2-carbaldehyde is largely dependent on its functional groups and the specific application. In biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The thiophene ring can interact with various molecular targets, including proteins and nucleic acids, through π-π stacking and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,6-Dimethoxyphenyl)thiophene-2-carbaldehyde is unique due to the presence of the 2,6-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in materials science and pharmaceuticals .

Properties

Molecular Formula

C13H12O3S

Molecular Weight

248.30 g/mol

IUPAC Name

5-(2,6-dimethoxyphenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C13H12O3S/c1-15-10-4-3-5-11(16-2)13(10)12-7-6-9(8-14)17-12/h3-8H,1-2H3

InChI Key

DCQLOTKCCOHZFU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC=C(S2)C=O

Origin of Product

United States

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